- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532

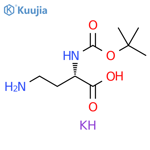

Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)

![tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure](https://it.kuujia.com/scimg/cas/92235-34-2x500.png)

92235-34-2 structure

Nome del prodotto:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

Numero CAS:92235-34-2

MF:C9H16N2O3

MW:200.234942436218

MDL:MFCD03426144

CID:800532

PubChem ID:10750535

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

- (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester

- (S)-BOC-3-AMINO-2-PYRROLIDINONE

- (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate

- Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

- FD1232

- (S)-(-)-3-Boc-aminopyrrolidin-2-one

- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester

- tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate

- (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester

- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu

- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester

- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)

- Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)

- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)

- (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one

- (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate

- tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate

- (S)-Boc-3-amino-2-pyrrolidinone,97%

-

- MDL: MFCD03426144

- Inchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1

- Chiave InChI: DVWCHAUBYVZILO-LURJTMIESA-N

- Sorrisi: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 200.116092g/mol

- Carica superficiale: 0

- XLogP3: 0.4

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta legami ruotabili: 3

- Massa monoisotopica: 200.116092g/mol

- Massa monoisotopica: 200.116092g/mol

- Superficie polare topologica: 67.4Ų

- Conta atomi pesanti: 14

- Complessità: 245

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- PSA: 67.43000

- LogP: 1.11930

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Informazioni sulla sicurezza

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Condizioni di conservazione:Sealed in dry,2-8°C

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Dati doganali

- CODICE SA:2933790090

- Dati doganali:

Codice doganale cinese:

2933790090Panoramica:

293379090 Altri lattami. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:9,0% Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293379090. altri lattami. IVA:17,0%. Tasso di sconto fiscale:9,0%. Tariffa MFN:9,0%. Tariffa generale:20,0%

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-100MG |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 100MG |

¥ 237.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-250MG |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 250MG |

¥ 409.00 | 2023-04-12 | |

| Chemenu | CM119143-5g |

(S)-3-(Boc-amino)-2-pyrrolidone |

92235-34-2 | 97% | 5g |

$808 | 2021-08-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-5g |

tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |

92235-34-2 | 97% | 5g |

¥6358.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-1g |

tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |

92235-34-2 | 97% | 1g |

¥1187.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-1G |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 1g |

¥ 1,082.00 | 2023-04-12 | |

| Enamine | EN300-3068166-0.5g |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 0.5g |

$218.0 | 2023-09-05 | |

| Enamine | EN300-3068166-10.0g |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |

92235-34-2 | 95% | 10.0g |

$1594.0 | 2023-07-06 | |

| eNovation Chemicals LLC | D588039-10g |

(S)-Boc-3-amino-2-pyrrolidinone |

92235-34-2 | 97% | 10g |

$2500 | 2023-09-03 | |

| Chemenu | CM119143-1g |

(S)-3-(Boc-amino)-2-pyrrolidone |

92235-34-2 | 97% | 1g |

$*** | 2023-05-29 |

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C

Riferimento

- Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

1.2 Reagents: Diethyl ether ; rt

1.2 Reagents: Diethyl ether ; rt

Riferimento

- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt

Riferimento

- Protein synthesis with conformationally constrained cyclic dipeptides, Bioorganic & Medicinal Chemistry, 2020, 28(22),

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 min, reflux

Riferimento

- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids, Journal of Peptide Science, 2005, 11(3), 175-186

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt

Riferimento

- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C

Riferimento

- Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , Hydroxybenzotriazole Solvents: Tetrahydrofuran

Riferimento

- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa, Journal of Medicinal Chemistry, 1999, 42(18), 3557-3571

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt

Riferimento

- A flexible approach to (S)-3-amino-2-pyrrolidinone derivatives, Heterocycles, 2004, 64, 121-128

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Methanol ; overnight, rt; 2 h, reflux

Riferimento

- Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK., World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

Riferimento

- Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, 60 °C; 4 h, 60 °C

Riferimento

- Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors, United States, , ,

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials

- 3-Aminopyrrolidin-2-one

- (3S)-3-aminopyrrolidin-2-one

- Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, potassium salt (1:1), (2S)-

- Di-tert-butyl dicarbonate

- Boc-L-2,4-diaminobutyric acid

- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-, 2,3,4,5,6-pentafluorophenyl ester, (2S)-

- (S)-benzyl 2-oxopyrrolidin-3-ylcarbamate

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Letteratura correlata

-

1. Book reviews

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate) Prodotti correlati

- 2480-93-5(Nα-(tert-Butoxycarbonyl)-NΔ-carbobenzoxy-L-ornithine)

- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)

- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2419-94-5(N-Boc-L-glutamic acid)

- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2212-76-2(Z-Lys(boc)-oh dcha)

- 2389-60-8(Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine)

- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

Purezza:99%

Quantità:5g

Prezzo ($):625.0